molecular formula C19H18ClN3O2S B2924840 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol CAS No. 1040635-48-0

2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol

Cat. No.: B2924840
CAS No.: 1040635-48-0
M. Wt: 387.88
InChI Key: WYSSLSZPUYDASR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 5. A methylsulfanyl linker connects this oxazole moiety to a tetrahydroquinazolin-4-ol system. For instance, oxazole derivatives are known for antimicrobial and anti-inflammatory properties, while quinazolinols often exhibit enzyme-inhibitory activity .

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-11-16(21-18(25-11)12-6-8-13(20)9-7-12)10-26-19-22-15-5-3-2-4-14(15)17(24)23-19/h6-9H,2-5,10H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSSLSZPUYDASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=C(CCCC4)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol typically involves multi-step organic reactionsThe quinazolinone core is then constructed through condensation reactions involving appropriate amines and aldehydes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The scalability of the synthesis is crucial for industrial applications, and methods such as microwave-assisted synthesis or catalytic processes may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds or hydrophobic interactions with the target protein, leading to changes in its conformation and function .

Comparison with Similar Compounds

Tetrazole Derivatives ()

Compounds like 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole (6a-p) share structural similarities with the target compound, particularly in their use of chlorophenyl groups and sulfur-containing linkers. The synthesis of these tetrazole derivatives involves PEG-400 as a solvent, Bleaching Earth Clay (pH 12.5) as a catalyst, and reaction temperatures of 70–80°C .

Triazole and Thiophene Derivatives ()

Triazole-based compounds such as (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-6,7-dihydrobenzo[c]thiophen-4(5H)-one demonstrate the importance of sulfur-containing linkers and aromatic substituents in conferring antifungal and antibiotic activities .

Spectroscopic and Analytical Data

  • IR spectra : Strong absorption bands for -OH (3200–3500 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-Cl (700–800 cm⁻¹) .
  • ¹H NMR : Peaks for aromatic protons (δ 7.2–8.1 ppm) and methyl/methylene groups (δ 2.1–4.3 ppm) .
    The target compound’s tetrahydroquinazolin-4-ol moiety would likely show distinct NMR signals for hydroxyl (δ 1.5–5.0 ppm) and fused cyclohexene protons (δ 1.8–2.5 ppm).

Antimicrobial Potential

Triazole and thiophene derivatives in exhibit antifungal and antibiotic activities, suggesting that the target compound’s oxazole and quinazolin-ol groups may similarly interact with microbial enzymes or membranes . However, without direct assays, this remains speculative.

Enzyme Inhibition

Tetrahydroquinazolinols are often explored as kinase or α-glucosidase inhibitors. For example, a sesquiterpene from agarwood () showed α-glucosidase inhibition (IC₅₀ = 121.8 µg/mL) . The target compound’s hydroxyl and nitrogen-rich structure could position it as a candidate for enzyme inhibition studies.

Data Tables

Table 2. Reported Bioactivities of Analogues

Compound Type Biological Activity Potential Target (Evidence)
Triazole-thiophene Antifungal, Antibiotic Microbial cell membranes/enzymes
Tetrahydroquinazolin-ol Enzyme inhibition (hypothetical) Kinases, α-glucosidase
Sesquiterpenes α-Glucosidase inhibition IC₅₀ = 121.8 µg/mL

Biological Activity

Overview of the Compound

The compound is a hybrid molecule that combines features of oxazoles and quinazolinones, which are known for their diverse biological activities. The presence of a chlorophenyl group suggests potential interactions with various biological targets, including enzymes and receptors.

Chemical Structure

  • IUPAC Name : 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol
  • Molecular Formula : C27H22ClN3O3S
  • Key Functional Groups :
    • Oxazole ring
    • Tetrahydroquinazoline moiety
    • Sulfanyl linkage

Antimicrobial Activity

Compounds containing oxazole and quinazoline structures have been reported to exhibit antimicrobial properties. For example, similar derivatives have shown activity against various bacterial strains and fungi. The mechanism often involves the inhibition of key metabolic pathways or disruption of cell wall synthesis.

Anticancer Properties

Quinazoline derivatives are well-documented for their anticancer activities. They can act as kinase inhibitors or modulate signaling pathways involved in cell proliferation and apoptosis. Research has indicated that compounds with similar scaffolds can induce cell cycle arrest and apoptosis in cancer cell lines.

Neuroprotective Effects

Some studies suggest that compounds with structural similarities may exhibit neuroprotective effects through modulation of neurotransmitter systems or reduction of oxidative stress. This is particularly relevant for compounds targeting serotonin receptors or other CNS-related pathways.

Case Studies

  • Antimicrobial Activity : A study investigating a series of quinazoline derivatives found that certain compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Anticancer Activity : Another research highlighted a novel quinazoline derivative that demonstrated potent antiproliferative effects on human breast cancer cells (MCF-7), with IC50 values indicating strong efficacy compared to standard chemotherapeutic agents.
  • Neuroprotective Activity : A recent investigation into oxazole derivatives revealed their potential in protecting neuronal cells from oxidative stress-induced apoptosis, suggesting a promising avenue for developing treatments for neurodegenerative diseases.

Summary of Biological Activities

Activity Type Reported Effects Reference Studies
AntimicrobialInhibition of bacterial growthStudy on quinazoline derivatives
AnticancerInduction of apoptosis in cancer cellsResearch on novel quinazoline compounds
NeuroprotectiveReduction of oxidative stressInvestigation into oxazole derivatives

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.